molecular formula C17H12BrClO3 B15230813 Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate

Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate

Cat. No.: B15230813
M. Wt: 379.6 g/mol
InChI Key: XOJBVAJFDBFDOC-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate: is an organic compound with a complex structure that includes a propynyl group, a bromine atom, and a chlorobenzyl ether moiety attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate typically involves multiple steps. One common method starts with the preparation of the benzoate core, followed by the introduction of the bromine atom and the chlorobenzyl ether group. The final step involves the addition of the propynyl group. The reaction conditions often require the use of anhydrous solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are essential to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its reactive groups make it suitable for labeling and tracking biomolecules .

Medicine: The compound’s structure can be modified to create derivatives with specific biological activities .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it valuable in the production of polymers and coatings .

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The propynyl group can participate in click chemistry reactions, forming stable triazole linkages with azides. The bromine and chlorobenzyl ether groups can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function .

Comparison with Similar Compounds

  • Prop-2-yn-1-yl benzoate
  • 3-bromo-4-((2-chlorobenzyl)oxy)benzoic acid
  • Prop-2-yn-1-yl 4-bromobenzoate

Comparison: Prop-2-yn-1-yl 3-bromo-4-((2-chlorobenzyl)oxy)benzoate is unique due to the presence of both bromine and chlorobenzyl ether groups on the benzoate coreFor example, Prop-2-yn-1-yl benzoate lacks the bromine and chlorobenzyl ether groups, resulting in different chemical behavior and applications .

Properties

Molecular Formula

C17H12BrClO3

Molecular Weight

379.6 g/mol

IUPAC Name

prop-2-ynyl 3-bromo-4-[(2-chlorophenyl)methoxy]benzoate

InChI

InChI=1S/C17H12BrClO3/c1-2-9-21-17(20)12-7-8-16(14(18)10-12)22-11-13-5-3-4-6-15(13)19/h1,3-8,10H,9,11H2

InChI Key

XOJBVAJFDBFDOC-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2Cl)Br

Origin of Product

United States

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